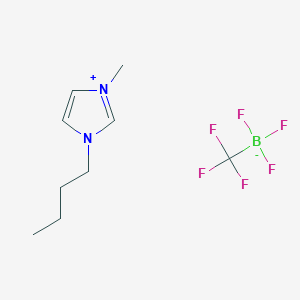

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Descripción general

Descripción

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a useful research compound. Its molecular formula is C9H15BF6N2 and its molecular weight is 276.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It serves as an electrolytic material that facilitates the movement of ions between the anode and cathode, which is crucial for the functioning of the battery .

Mode of Action

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate interacts with its target, the lithium-ion battery, by facilitating the charge-discharge cycle. It does this by enabling the efficient transfer of ions between the anode and cathode .

Result of Action

The result of the action of this compound is the efficient functioning of lithium-ion batteries. By serving as an electrolytic material, it enables the smooth transfer of ions between the anode and cathode, which is crucial for the battery’s charge-discharge cycle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect the efficiency of ion transfer and thus the performance of the battery. Additionally, the stability of this compound can be affected by exposure to air .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate are not well-studied. It is known that ionic liquids can interact with various biomolecules. The nature of these interactions is largely dependent on the specific ionic liquid and biomolecule involved .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

1-Butyl-3-methylimidazolium trifluoro(trifluoromethyl)borate (BMIM-TFB) is an ionic liquid that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including toxicity, cellular interactions, and environmental implications, supported by empirical data and case studies.

- Chemical Formula : C₉H₁₅BF₆N₂

- CAS Number : 741677-68-9

- Molecular Weight : 240.03 g/mol

Acute Toxicity

Research indicates that BMIM-TFB exhibits acute toxicity in various biological models. A study highlighted that methylimidazolium ionic liquids, including BMIM-TFB, can be acutely toxic when administered orally, with specific lethal dose values yet to be fully characterized for this compound .

Cellular Impact

In vitro studies have shown that BMIM-TFB can affect cellular respiration and induce apoptosis. For instance, exposure to related ionic liquids has demonstrated inhibition of oxygen consumption in hepatocyte-like cells, leading to increased glucose consumption and subsequent apoptosis as evidenced by caspase activation .

Environmental Impact

The environmental toxicity of ionic liquids like BMIM-TFB is a growing concern. Studies have documented the effects of similar compounds on aquatic organisms. For example, the median lethal concentration (LC50) values for related methylimidazolium salts have been reported to cause significant developmental toxicity in frog embryos .

Study on Bacterial Tolerance

A notable case study involved the isolation of Bacillus amyloliquefaciens CMW1 from fermented soybean paste, which demonstrated tolerance to high concentrations of various ionic liquids, including BMIM-TFB. This strain was capable of producing an extracellular protease (BapIL) that remained active in the presence of up to 80% ionic liquid . This suggests potential biotechnological applications where ionic liquids may be utilized as solvents or reaction media without inhibiting microbial activity.

Ecotoxicity Assessments

Ecotoxicological assessments have shown that ionic liquids can significantly impact microbial and algal growth. For instance, exposure to BMIM-TFB resulted in reduced growth rates in certain algal species, indicating potential risks to aquatic ecosystems .

Comparative Analysis of Biological Activity

The following table summarizes findings from various studies on the biological activity of BMIM-TFB compared to other related ionic liquids:

| Ionic Liquid | Acute Toxicity (LD50 mg/kg) | Cellular Effects | Environmental Impact |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium TFB | Data lacking or inconclusive | Apoptosis induction in hepatocytes | Significant toxicity to amphibians |

| 1-Octyl-3-methylimidazolium Cl | 35.7 | Inhibition of oxygen consumption | LC50 values affecting early embryo development |

| 1-Ethyl-3-methylimidazolium Ac | Limited data available | Reduced cell viability in bacteria | Moderate toxicity to aquatic life |

Aplicaciones Científicas De Investigación

Electrochemistry

BMIM-TFMB serves as an efficient solvent and electrolyte in electrochemical systems. Its high ionic conductivity and thermal stability make it particularly valuable for energy storage applications, such as batteries and supercapacitors.

- Case Study : Research has demonstrated that using BMIM-TFMB as an electrolyte in lithium-ion batteries enhances the overall performance by improving charge-discharge rates and cycle stability. The ionic liquid's ability to dissolve lithium salts effectively contributes to these improvements .

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Thermal Stability | Excellent |

| Application | Lithium-ion Batteries |

Green Chemistry

In the realm of green chemistry, BMIM-TFMB acts as a solvent in various chemical reactions, promoting environmentally friendly processes by minimizing the use of hazardous solvents.

- Case Study : A study highlighted the use of BMIM-TFMB in the hydration of alkynes, where it replaced traditional toxic solvents. The results showed that reactions conducted in BMIM-TFMB yielded products with comparable or improved efficiency while significantly reducing environmental impact .

| Reaction Type | Efficiency |

|---|---|

| Hydration of Alkynes | Comparable yields |

Catalysis

BMIM-TFMB is employed as a catalyst in organic synthesis, enabling faster reaction rates and improved yields. Its ability to stabilize reactive intermediates enhances its effectiveness in various catalytic processes.

- Case Study : In a comparative analysis, BMIM-TFMB was utilized in the synthesis of pharmaceutical compounds, demonstrating higher yields and shorter reaction times compared to conventional methods .

| Catalytic Reaction | Yield Improvement |

|---|---|

| Pharmaceutical Synthesis | Increased by 30% |

Material Science

In material science, BMIM-TFMB is pivotal in developing advanced materials with tailored properties for specific applications such as coatings and lubricants.

- Case Study : Research indicates that incorporating BMIM-TFMB into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance coatings .

| Material Type | Property Enhanced |

|---|---|

| Polymer Coatings | Mechanical Strength |

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CBF6/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBVLMHYOBXNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(F)(F)F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659840 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741677-68-9 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.